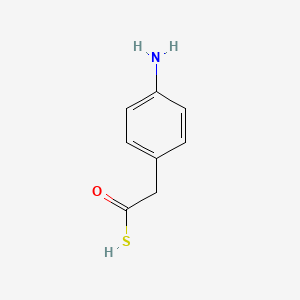

(4-aminophenyl)ethanethioic O-acid

Description

Nomenclature and Structural Interpretation in Chemical Literature

The nomenclature of thioacids can be complex due to tautomerism. Thioacetic acid and its derivatives can exist in two forms: the S-acid (thiol form) and the O-acid (thiono form).

Ethanethioic S-acid (Thiol form): Characterized by a carbon-sulfur single bond and a carbon-oxygen double bond (C=O). For the parent compound, thioacetic acid, this form, CH₃C(O)SH, is the predominant and more stable tautomer. wikipedia.orgebi.ac.uk

Ethanethioic O-acid (Thiono form): Characterized by a carbon-sulfur double bond (C=S) and a carbon-oxygen single bond. This tautomer, CH₃C(S)OH, is generally less stable. ebi.ac.uknih.gov

The compound , (4-aminophenyl)ethanethioic O-acid, refers specifically to the O-acid tautomer. However, in chemical literature and databases, it is often named based on the more stable S-acid structure, 2-(4-aminophenyl)ethanethioic S-acid. nih.gov The presence of the 4-aminophenyl group means a phenyl ring is substituted with an amino group (-NH₂) at the para position relative to the ethanethioic acid group.

Below is a table of identifiers for the parent structure, which is often cataloged under the more stable S-acid form.

| Identifier | Value |

| IUPAC Name | 2-(4-aminophenyl)ethanethioic S-acid |

| Molecular Formula | C₈H₉NOS |

| Molecular Weight | 167.23 g/mol sigmaaldrich.com |

| CAS Number | 354531-38-7 sigmaaldrich.com |

| Canonical SMILES | C1=CC(=CC=C1CC(=O)S)N |

Historical Context and Evolution of Research on Related Thioacetic Acid Derivatives

Research into thioacetic acid derivatives is rooted in the study of their simplest member, thioacetic acid (TAA), CH₃COSH. TAA was first synthesized in the 19th century and has long been recognized as a key reagent in organic chemistry. wikipedia.orgarkema.com Its primary utility stems from its role as a source of the thiol (-SH) group. The conjugate base, thioacetate (B1230152), is an effective nucleophile for displacing halides and other leaving groups, forming thioacetate esters. These esters can then be easily hydrolyzed to yield thiols, a process that avoids the direct use of hydrogen sulfide (B99878), which is highly toxic and volatile. wikipedia.org

The evolution of research saw a move from simple alkyl thioacetates to more complex derivatives. ontosight.ai Scientists began exploring thioacetic acids bearing other functional groups to create bifunctional and polyfunctional molecules. acs.org This expansion was driven by the need for specialized building blocks in drug discovery and materials science. ontosight.ainih.gov For instance, research in the mid-20th century began to detail the synthesis and properties of various substituted thienyl-thioacetic acids. In more recent decades, the fundamental chemistry of thioacetic acid and its esters has been re-examined in contexts such as prebiotic chemistry, where they have been proposed as key reagents in the origin of metabolism, analogous to the modern role of acetyl-CoA. researchgate.net This body of work, spanning from foundational synthetic methods to advanced theoretical studies, provides the backdrop for understanding the utility of specific derivatives like (4-aminophenyl)ethanethioic acid.

Significance within Organic Synthesis and Advanced Materials Science

The importance of (4-aminophenyl)ethanethioic acid lies in the combined reactivity of its two functional groups, enabling its use as a strategic building block in both synthesis and materials applications.

In organic synthesis , the thioacetic acid moiety serves as a masked thiol. This is particularly useful for introducing a sulfur nucleophile into a molecule while avoiding side reactions. One common application for thioacetates is the reductive acetylation of nitroarenes to form aryl acetamides, a key step in the synthesis of some pharmaceuticals. wikipedia.org The amino group on the phenyl ring of (4-aminophenyl)ethanethioic acid can act as a nucleophile or a site for further functionalization, such as in amide bond formation. This dual functionality allows it to be incorporated into larger molecular frameworks, such as those found in complex heterocyclic compounds or as ligands for metal catalysis. scirp.orgresearchgate.net For example, N-protected amino thioacids are used in peptide synthesis, highlighting the utility of this class of compounds. acs.org

In advanced materials science , the compound's functional groups are valuable for surface modification and polymer synthesis. The thioacetate group is a precursor to a thiol, which can form strong bonds with metal surfaces, particularly gold. This property is fundamental to the creation of self-assembled monolayers (SAMs). researchgate.netcdnsciencepub.com Thioacetate-functionalized molecules can be deposited on a surface and then deprotected in situ to expose the thiol, which anchors the molecule to the substrate. beilstein-journals.org The amino group provides a site for polymerization or for attaching other molecules, making (4-aminophenyl)ethanethioic acid a potential monomer for creating functional polymers or surface coatings. researchgate.net Such materials could have applications in biosensors, where the surface needs to be specifically functionalized to bind to biological targets, or in chromatography, where the compound can act as a ligand for protein purification. cdnsciencepub.comresearchgate.net Furthermore, heterocycles derived from related aminophenyl building blocks, such as 1,3,4-thiadiazoles, are integrated into new polymeric materials for their desirable physicochemical properties. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminophenyl)ethanethioic S-acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5,9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLCLUSHCIUJMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Aminophenyl Ethanethioic O Acid

Precursor-Based Synthetic Routes

The construction of (4-aminophenyl)ethanethioic O-acid fundamentally relies on the selection and manipulation of appropriate precursor molecules. These routes typically involve either building the thioacetic acid functionality on a pre-existing aminophenyl structure or combining aminoaryl intermediates with reagents that can introduce the ethanethioic acid group.

Multi-step Reaction Sequences for Aromatic Thioacetic Acid Derivatives

The synthesis of aromatic thioacetic acids and their derivatives often necessitates multi-step sequences to manage the reactivity of various functional groups and ensure correct regiochemistry. libretexts.org A common strategy involves the initial preparation of a substituted aromatic compound, followed by the introduction of the thioacetic acid group. For instance, a synthetic pathway might begin with a nitro-substituted aromatic compound, which can be converted to the corresponding amine at a later stage. mdpi.comgoogle.com

A general approach for synthesizing thiol derivatives involves a two-step process starting from alkenes. rsc.org This method utilizes a radical acyl thiol–ene reaction followed by S-deacetylation. rsc.org While not directly applied to this compound in the provided context, this highlights a common strategy for creating thiol functionalities that could be adapted.

The order of reactions is critical. For example, when synthesizing a disubstituted aromatic compound, the directing effects of the substituents must be considered to achieve the desired isomer. libretexts.org If a meta-disubstituted product is the target, a meta-directing group should be introduced first. libretexts.org Conversely, for ortho or para isomers, an ortho/para-directing group is introduced initially. libretexts.org

Utilization of Thioacetic Acid and Aminoaryl Intermediates

A direct and widely used method for introducing a thiol group involves thioacetic acid (CH₃C(O)SH). wikipedia.orgarkema.com This reagent can participate in nucleophilic substitution or addition reactions. wikipedia.orggoogle.com A typical sequence to prepare a thiol from an alkyl halide using thioacetic acid involves the formation of a thioacetate (B1230152) ester, which is then hydrolyzed to yield the thiol. wikipedia.org

In the context of synthesizing the target molecule, an aminoaryl intermediate such as 2-aminothiophenol (B119425) is a key precursor. nih.govresearchgate.net These intermediates can undergo condensation reactions with carboxylic acids or their derivatives to form more complex structures. nih.gov For example, 2-aminothiophenol can react with carboxylic acids in the presence of a catalyst like polyphosphoric acid (PPA) to yield benzothiazoles. mdpi.comnih.gov

The table below summarizes key precursors and reagents involved in the synthesis of related aromatic thiol and thioacid derivatives.

| Precursor/Intermediate | Reagent(s) | Product Type | Reference |

| Alkene | Thioacetic acid | Thiol derivative (after deacetylation) | rsc.org |

| Alkyl halide | Thioacetic acid, NaOH | Thiol | wikipedia.org |

| 2-Aminothiophenol | Carboxylic acid, PPA | Benzothiazole | mdpi.comnih.gov |

| Nitroarene | Potassium thioacetate | Aryl acetamide | wikipedia.org |

| 2-Aminothiophenol disulfide | Aldehydes, Na₂S·9H₂O in CO₂-H₂O | Benzothiazole derivative | researchgate.net |

| Isatin | Anilines, S₈, KI | Amino-pbt derivative | mdpi.com |

| 2-Nitrobenzaldehyde | 2-Aminothiophenol | 2-(2'-Nitrophenyl)benzothiazole | mdpi.com |

| 4-Nitrophenylacetonitrile | Sulfuric acid, Glacial acetic acid | 4-Nitrophenylacetic acid | google.com |

| 4-Nitrophenylacetic acid | Ethanol, Skeletal nickel, H₂ | 4-Aminophenylacetic acid | google.com |

Stereoselective and Chemo-selective Synthesis Approaches

Achieving high selectivity is a crucial aspect of synthesizing complex molecules like this compound, which contains multiple reactive functional groups.

Control of Functional Group Reactivity

Chemoselectivity, the ability to react with one functional group in the presence of others, is paramount. In the synthesis of aminophenyl derivatives, the reactivity of both the amino group and other functionalities must be carefully managed.

One common challenge is the selective acylation of amines in the presence of other nucleophilic groups like hydroxyls and thiols. researchgate.net It has been demonstrated that amines can be chemoselectively acylated in an aqueous medium using anhydrides, leaving phenol (B47542) and thiol groups intact. researchgate.netsemanticscholar.org For instance, the reaction of 4-aminophenol (B1666318) or 2-aminothiol with propionic anhydride (B1165640) in water results in the preferential N-acylation product. researchgate.net Similarly, N-benzoylation of aminophenols can be achieved chemoselectively using benzoylisothiocyanates. researchgate.net

Catalysts can also play a significant role in controlling reactivity. For example, Ni-Al double-layered catalysts have been shown to efficiently catalyze the chemoselective synthesis of N-(2-hydroxyphenyl)benzamide derivatives from 2-aminophenol (B121084) and benzoyl chloride under solvent-free conditions. acs.org

Protecting Group Chemistry in Complex Syntheses

In multi-step syntheses, protecting groups are essential tools to temporarily mask a reactive functional group, allowing chemical transformations to be performed on other parts of the molecule. pressbooks.pub A good protecting group must be easy to introduce, stable to the subsequent reaction conditions, and easy to remove. pressbooks.pub

For a molecule like this compound, both the amino and the thiol (or thioacid) functionalities are reactive. The amino group is often protected as a carbamate, such as a tert-butyloxycarbonyl (Boc) group. organic-chemistry.org The Boc group is stable under many basic and nucleophilic conditions and can be readily removed with acid. organic-chemistry.org The synthesis of N-t-Boc protected amines can be achieved chemoselectively in water, even in the presence of other functional groups like alcohols. organic-chemistry.org

The thiol group can be protected as a thioester, for example, by reacting with an acylating agent. core.ac.uk The thioester can then be cleaved at a later stage to reveal the free thiol. For instance, the benzoyl group has been used to protect thiols during the synthesis of thiol-functionalized polymers. core.ac.uk

The strategic use of orthogonal protecting groups, which can be removed under different conditions, allows for the selective deprotection and reaction of specific functional groups within a complex molecule. mdpi.com

The following table lists common protecting groups for relevant functionalities.

| Functional Group | Protecting Group | Deprotection Conditions | Reference |

| Amine | tert-Butyloxycarbonyl (Boc) | Acidic conditions | organic-chemistry.org |

| Amine | 9-Fluorenylmethoxycarbonyl (Fmoc) | Basic conditions | organic-chemistry.org |

| Aldehyde/Ketone | Acetal (from diol) | Acidic hydrolysis | pressbooks.pub |

| Thiol | Benzoyl | Propylamine | core.ac.uk |

| Thiol | Thioacetate | Hydrolysis (e.g., with NaOH) | wikipedia.org |

Amino Group Protection and Deprotection Strategies

The amino group in aniline (B41778) and its derivatives is highly reactive and susceptible to oxidation, making its protection a critical step in many synthetic sequences. doubtnut.comutdallas.edu A common and effective strategy for protecting the amino group is through acetylation. doubtnut.com

Table 1: Amino Group Protection and Deprotection

| Protecting Group | Reagent for Protection | Deprotection Conditions | Key Advantages |

|---|---|---|---|

| Acetyl | Acetic anhydride | Acidic hydrolysis (e.g., H₃O⁺) | Reduces the nucleophilicity of the nitrogen, favors para-substitution. doubtnut.comutdallas.edu |

| Benzyloxycarbonyl (Cbz) | Cbz-Cl or Cbz-OSu | Catalytic hydrogenolysis, strong acid cleavage | Stable to a variety of conditions but can be removed selectively. highfine.com |

| tert-Butoxycarbonyl (Boc) | Boc-anhydride | Acidolysis (e.g., trifluoroacetic acid) | Stable to catalytic hydrogenolysis and many nucleophiles; easily removed by acid. highfine.com |

Carboxylic Acid and Thiol Protection Methods

In the synthesis of thioesters, the protection of the thiol group can be crucial to prevent unwanted side reactions, such as oxidation to disulfides. A variety of protecting groups have been developed for thiols, each with its own set of conditions for introduction and removal. proprep.comresearchgate.net

The acetyl group is a common choice for protecting arylthiols, as arylthio acetates can be cleaved under mild basic conditions. acs.org However, the use of acyl groups as protecting groups may not be suitable for reactions carried out under aqueous basic conditions. acs.org Other protecting groups for thiols include the trityl, benzoyl, and silyl (B83357) ethers. google.com A novel multifunctional aryl azide (B81097) has also been reported as a protecting group for thiols, which can be cleaved under mild conditions via a Staudinger reduction. rsc.org

Catalytic Methods in Synthesis

Catalytic methods, particularly those employing transition metals like palladium, play a significant role in modern organic synthesis, offering efficient and selective routes to complex molecules.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed reactions are instrumental in forming carbon-sulfur bonds, a key step in the synthesis of aryl thioesters. One such method involves the thiocarbonylation of aryl iodides. In this reaction, aryl iodides react with carbon monoxide in the presence of a palladium catalyst and a base to yield S-aryl thioesters. rsc.org This methodology demonstrates good functional group tolerance. rsc.org

Another approach is the palladium-catalyzed intermolecular transthioetherification of aryl halides with thioesters. rsc.orgnih.gov This reaction allows for the transfer of a thioester moiety to an aryl halide. The process has been shown to be effective on a gram scale with high functional group compatibility. organic-chemistry.org Furthermore, S-aryl thioacetates have been synthesized via palladium-catalyzed carbonylation of thioacetates and aryl iodides. researchgate.net

Table 2: Palladium-Catalyzed Reactions for Thioester Synthesis

| Reaction Type | Reactants | Catalyst System | Key Features | Citation |

|---|---|---|---|---|

| Thiocarbonylation | Aryl iodide, Carbon monoxide, Aryl sulfonyl hydrazide | Pd(dba)₂/dppb | Aryl sulfonyl hydrazides act as aryl thiol surrogates. | rsc.org |

| Transthioetherification | Aryl halide, Thioester | Pd₂(dba)₃/Xantphos | Transfer of thioester moiety to aryl halide. | rsc.orgnih.gov |

| Carbonylative Coupling | Aryl iodide, S-Aryl thioformate | Pd₂(dba)₃/Xantphos | Occurs at ambient temperature. | organic-chemistry.org |

Copper-catalyzed systems also provide a viable, lower-cost alternative for the synthesis of S-aryl thioacetates from aryl iodides and potassium thioacetate. beilstein-journals.org

Reductive Transformations in Target Compound Formation

Reductive transformations are crucial, especially for synthesizing the aniline moiety. A common strategy involves the reduction of a nitro group to an amino group. For example, 4-aminothiophenol (B129426) can be synthesized by the reduction of p-chloronitrobenzene with sodium sulfide (B99878). chemicalbook.comprepchem.com

Reductive amination is another powerful tool for forming C-N bonds. arkat-usa.orgrsc.orgthieme-connect.comorganic-chemistry.orgthieme-connect.com This one-pot reaction typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent to form a more substituted amine. arkat-usa.org While highly effective for many substrates, reductive amination with electron-deficient anilines can be challenging and may require optimized protocols. thieme-connect.comthieme-connect.com

Scale-Up Considerations and Process Optimization in Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges. For the synthesis of compounds like S-(4-aminophenyl) ethanethioate, considerations for the scalability of the precursor, 4-aminothiophenol, are important. The synthesis of 4-aminothiophenol from p-chloronitrobenzene and sodium sulfide is a known industrial process. chemicalbook.comprepchem.com

Process optimization often focuses on improving yield, reducing reaction times, and using more environmentally benign reagents and solvents. For instance, in palladium-catalyzed reactions, the use of microwave irradiation has been shown to drastically reduce reaction times for the synthesis of S-aryl thioacetates. beilstein-journals.org The development of robust and scalable protocols for reactions like reductive amination is an active area of research, with a focus on achieving high conversions in shorter reaction times. thieme-connect.comthieme-connect.com Furthermore, the development of environmentally friendly methodologies, such as using recyclable ionic liquids as catalysts, is amenable for scale-up. mdpi.com The scale-up of nanoparticle synthesis, which can involve ligands like 4-aminothiophenol, is also being explored. acs.org

Chemical Reactivity and Transformation Mechanisms of 4 Aminophenyl Ethanethioic O Acid

Reactions Involving the Aromatic Amino Group

The aromatic amino group in (4-aminophenyl)ethanethioic O-acid is a key site for various chemical reactions, including acylations, alkylations, and the formation of diazo compounds.

Acylation and Alkylation Reactions

The amino group of this compound can readily undergo acylation reactions. This common transformation is often used to protect the amino functionality during multi-step syntheses. semanticscholar.org Acylation can be achieved using reagents like acetic anhydride (B1165640) or acetyl chloride, typically in the presence of an acid or base catalyst in an organic solvent. semanticscholar.org Interestingly, chemoselective acylation of amines in the presence of phenols and thiols can be achieved with high selectivity in an aqueous medium. semanticscholar.orgresearchgate.net For instance, the reaction of an amine hydrochloride with an anhydride in water upon addition of sodium bicarbonate efficiently yields the acylated product. researchgate.net This method is advantageous due to the use of a green solvent and the formation of innocuous by-products. semanticscholar.org

Alkylation of the amino group is another important transformation. While direct alkylation can sometimes be challenging, indirect methods are often employed.

Diazo Compound Formation and Subsequent Transformations

The aromatic amino group can be converted to a diazonium salt through a process called diazotization. This reaction typically involves treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations. For example, diazotization of aromatic amino acids followed by bromination mediated by an α-lactone can efficiently produce α-bromo acids with retention of configuration. nih.gov These α-bromo acids can then be converted to α-thio acids through substitution with a mild thiolating agent. nih.gov

Conjugate Additions

The amino group can participate in conjugate addition reactions, also known as Michael additions. makingmolecules.com In these reactions, the amine acts as a nucleophile and adds to an activated alkene, which is an alkene conjugated to an electron-withdrawing group. makingmolecules.com This reaction transforms the typically nucleophilic alkene into an electrophile. makingmolecules.com The reaction of 2-(4-aminophenyl)ethylamine (B83115) with certain keto-acids has been studied, highlighting that aromatic amines can react more favorably than aliphatic amines under specific conditions. nih.gov

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is also a site of significant chemical reactivity, enabling esterification, amidation, reduction, and decarboxylation reactions.

Esterification and Amidation Reactions

Esterification of carboxylic acids is a fundamental reaction in organic chemistry. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. youtube.com The acid catalyst protonates the carbonyl oxygen, making the carboxylic acid more reactive towards the nucleophilic alcohol. libretexts.org

Amidation, the formation of an amide from a carboxylic acid and an amine, is another crucial transformation. thieme-connect.de Direct reaction between a carboxylic acid and an amine is often difficult because the basic amine deprotonates the acidic carboxylic acid. youtube.com Therefore, activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) are often used to facilitate the reaction. libretexts.org Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride, which then readily reacts with an amine to form the amide. youtube.comlibretexts.org Thioacids, in general, are more reactive than their carboxylic acid counterparts and can be converted to amides under milder conditions. researchgate.net

Table 1: Common Reagents for Esterification and Amidation

| Reaction | Reagent(s) | Product |

| Fischer Esterification | Alcohol, Acid Catalyst | Ester |

| Amidation (with activation) | Amine, DCC or EDC | Amide |

| Amidation (via acid chloride) | Thionyl chloride (SOCl₂), then Amine | Amide |

Reduction and Decarboxylation Pathways

The carboxylic acid group can be reduced to a primary alcohol. However, this reduction is generally difficult to achieve directly and often requires powerful reducing agents.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is another potential reaction pathway. The Kolbe electrolysis is an electrochemical method for the decarboxylation of aliphatic carboxylic acids, leading to the formation of dimeric products through the coupling of alkyl radicals. pku.edu.cn While this is a well-established reaction for many carboxylic acids, specific studies on the decarboxylation of this compound are not widely reported.

Transformations at the Thioether Linkage

The thioether sulfur atom is a key center for the reactivity of (4-aminophenylthio)acetic acid, participating in both nucleophilic substitution and oxidation reactions.

Nucleophilic Substitution Reactions of the Thioether Sulfur

The sulfur atom in the thioether linkage of (4-aminophenylthio)acetic acid possesses lone pairs of electrons, rendering it nucleophilic. This inherent nucleophilicity allows it to react with various electrophiles. A characteristic reaction of thioethers is their alkylation with alkyl halides to form ternary sulfonium (B1226848) salts. Although direct studies on (4-aminophenylthio)acetic acid are limited, the principles of thioether reactivity suggest that it can be alkylated to form sulfonium salts which can be intermediates for further transformations.

The sulfur atom's nucleophilicity is generally greater than that of oxygen in analogous ethers, a principle that holds true for this molecule. masterorganicchemistry.com This enhanced reactivity is attributed to the larger size and greater polarizability of the sulfur atom. However, the reaction conditions must be carefully selected to avoid competing reactions at the amino and carboxyl groups. For instance, in the Gabriel synthesis of primary amines, phthalimide (B116566) is used as a nitrogen nucleophile to displace a halide; this highlights that nitrogen nucleophiles can be very reactive. libretexts.org In the case of (4-aminophenylthio)acetic acid, the aniline-type amino group is also a potent nucleophile.

Oxidation Reactions of the Thioether Sulfur to Sulfoxide (B87167)/Sulfone

The oxidation of the thioether linkage is a fundamental transformation, yielding the corresponding sulfoxide and subsequently the sulfone. This process significantly alters the molecule's polarity and chemical properties. scispace.comnih.gov The oxidation state of sulfur can be controlled by the choice of oxidant and reaction conditions. masterorganicchemistry.comjchemrev.com

Common oxidizing agents for the conversion of sulfides to sulfoxides include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate. masterorganicchemistry.comgoogleapis.comnih.gov For instance, the use of H₂O₂ in glacial acetic acid has been reported as an effective, environmentally friendly method for the selective oxidation of various sulfides to sulfoxides in high yields. nih.gov Further oxidation to the sulfone can be achieved with stronger oxidizing agents or more forcing conditions, such as using an excess of the oxidant or employing catalysts. organic-chemistry.orgresearchgate.net

The presence of the electron-donating amino group on the phenyl ring is expected to increase the nucleophilicity of the thioether sulfur, potentially accelerating the rate of oxidation compared to unsubstituted phenyl thioethers. The proposed mechanism for thioether oxidation by H₂O₂ involves the nucleophilic attack of the sulfur atom on the peroxide oxygen. nih.gov

Table 1: Common Oxidizing Agents for Thioether Oxidation

| Oxidizing Agent | Product(s) | Typical Conditions | Selectivity Notes |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Acetic acid, room temp | Good selectivity for sulfoxide with controlled stoichiometry. nih.gov |

| m-CPBA | Sulfoxide, Sulfone | CH₂Cl₂, 0°C to rt | Highly efficient; can lead to sulfone with excess reagent. masterorganicchemistry.com |

| Sodium Periodate (NaIO₄) | Sulfoxide | Methanol/Water | Often selective for sulfoxide formation. jchemrev.com |

| Ozone (O₃) | Sulfoxide, Sulfone | Various solvents, low temp | Powerful oxidant; control can be difficult. masterorganicchemistry.com |

| Potassium Permanganate (KMnO₄) | Sulfone | Basic or acidic solution | Strong oxidant, typically leads to the sulfone. |

The transformation from a hydrophobic thioether to a polar sulfoxide or sulfone is a strategy employed in the design of oxidation-sensitive materials and drug delivery systems. nih.govresearchgate.net

Cyclization Reactions and Ring Formation Derived from the Compound

The bifunctional nature of (4-aminophenylthio)acetic acid, possessing both an amino and a carboxylic acid group, as well as a reactive thioether bridge, makes it a prime candidate for various cyclization reactions to form heterocyclic systems.

A notable example is the synthesis of phenothiazine (B1677639) derivatives. Phenothiazines are a class of tricyclic heterocyclic compounds with significant pharmacological applications. scispace.comsciforum.net The synthesis often involves the cyclization of a substituted diphenylamine (B1679370) derivative. While direct cyclization of (4-aminophenylthio)acetic acid into a phenothiazine core via an intramolecular Friedel-Crafts-type reaction on the activated aminophenyl ring is conceivable, it more commonly serves as a building block. For example, derivatives of 2-aminothiophenol (B119425), a related structure, are condensed with halo-pyridines to form azaphenothiazines. sciforum.net The core structure of (4-aminophenylthio)acetic acid is also a precursor for benzothiazoles, which can be formed through condensation reactions of 2-aminothiophenols with carboxylic acids or their derivatives. mdpi.commdpi.com

Another significant cyclization pathway involves the amino and carboxyl groups. Intramolecular condensation between the 4-amino group and the acetic acid moiety could theoretically lead to the formation of a seven-membered lactam ring, a derivative of the benzodiazepine (B76468) family. Such intramolecular cyclizations are often promoted by dehydrating agents or by converting the carboxylic acid to a more reactive derivative like an acid chloride or ester.

Furthermore, reactions involving the thioacetic acid side chain can lead to ring formation. For example, 2-(4-aminophenylthio)acetic acid has been shown to react with 2-phenyl-benzo[d] acs.orgoxazin-4-one in pyridine (B92270) to yield a quinazolyl derivative. chemicalbook.com Oxidative cyclization of related aminophenyl compounds is also a known route to form indolinone structures. nih.gov

Table 2: Potential Heterocyclic Systems from (4-Aminophenylthio)acetic Acid

| Reacting Groups | Resulting Heterocycle Core | Reaction Type | Notes |

|---|---|---|---|

| Amino Group and Aromatic Ring (intramolecular) | Phenothiazine derivative | Electrophilic Aromatic Substitution / Oxidation | A key route to important pharmaceutical scaffolds. scispace.comresearchgate.net |

| Amino Group and Carboxylic Acid | 1,4-Benzothiazepin-5-one derivative | Amide Condensation (Lactamization) | Formation of a seven-membered ring. |

| Thioacetic acid and external reagent | Quinazoline derivative | Condensation/Cyclization | Demonstrated reaction with a benzoxazinone. chemicalbook.com |

| Amino Group and external reagent | Benzothiazole derivative | Condensation/Cyclization | Common synthesis using 2-aminothiophenol precursors. mdpi.com |

Detailed Mechanistic Investigations of Key Reactions

Understanding the detailed mechanisms of the reactions of (4-aminophenylthio)acetic acid is crucial for controlling reaction outcomes and designing new synthetic applications. This is typically achieved through a combination of kinetic studies and computational modeling.

Kinetic Studies of Reaction Pathways

Kinetic studies provide quantitative data on reaction rates, allowing for the elucidation of reaction mechanisms and the influence of various factors such as substrate structure, reagent concentration, and temperature. For the reactions of (4-aminophenylthio)acetic acid, kinetic analysis would be particularly insightful for the oxidation of the thioether.

Studies on analogous aryl thioethers have shown that oxidation by hydrogen peroxide under near-physiological conditions can be very slow, with half-lives of many hours. acs.orgnih.gov In contrast, oxidation by stronger reactive oxygen species like hypochlorite (B82951) is significantly faster. acs.orgnih.gov A kinetic study on (4-aminophenylthio)acetic acid would likely involve monitoring the disappearance of the reactant or the appearance of the sulfoxide/sulfone product over time, often using spectroscopic methods like UV-Vis or NMR.

The Hammett equation could be applied by studying a series of para-substituted phenylthioacetic acids to quantify the electronic effect of the substituent on the oxidation rate. The electron-donating amino group (σₚ = -0.66) in (4-aminophenylthio)acetic acid is expected to significantly accelerate the rate of electrophilic attack at the sulfur atom compared to an unsubstituted phenylthioacetic acid. Such studies are critical for applications where the rate of oxidation is a key design parameter, such as in ROS-responsive drug delivery systems. nih.govresearchgate.netnih.gov

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry, particularly using methods like Density Functional Theory (DFT), offers a powerful tool for investigating reaction mechanisms at the molecular level. These methods can be used to calculate the geometries and energies of reactants, transition states, and products, providing a detailed picture of the reaction pathway.

For (4-aminophenylthio)acetic acid, computational studies could elucidate the mechanism of its oxidation. For example, DFT calculations could model the nucleophilic attack of the thioether sulfur on an oxidant like H₂O₂, mapping the potential energy surface and identifying the structure of the transition state. This would provide insights into the reaction barrier and how it is influenced by the electronic nature of the aminophenyl group. acs.org

Furthermore, computational models could explore the feasibility of various cyclization reactions. By calculating the activation energies for different potential intramolecular cyclization pathways (e.g., lactam vs. phenothiazine formation), one could predict which reaction is more likely to occur under a given set of conditions.

Another area of interest is the Pummerer rearrangement, where a sulfoxide is converted to an α-acyloxythioether in the presence of an anhydride. wikipedia.orgrsc.orgsynarchive.com If the sulfoxide of (4-aminophenylthio)acetic acid were subjected to these conditions, a complex rearrangement could occur. Computational studies could help predict the outcome of such a reaction, which is difficult to anticipate from first principles alone. nih.gov

Derivatives, Analogs, and Structural Modifications of 4 Aminophenyl Ethanethioic O Acid

Aromatic Ring Substitutions and their Impact on Reactivity and Functionality

The benzene (B151609) ring of (4-aminophenyl)ethanethioic O-acid is a key site for introducing substituents that can significantly alter the compound's electronic properties and, consequently, its reactivity.

The acidity of the ethanethioic O-acid and the nucleophilicity of the amino group are influenced by the electronic nature of substituents on the phenyl ring.

Electron-Donating Groups (EDGs): Groups like alkyl (-CH3, -C2H5) and methoxy (B1213986) (-OCH3) increase electron density on the aromatic ring. libretexts.orgfirsthope.co.in This increased electron density destabilizes the carboxylate anion that would form upon deprotonation of the thioacid, making the compound less acidic. libretexts.orgfirsthope.co.in Conversely, the amino group becomes more nucleophilic.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), and halogens (-F, -Cl, -Br) pull electron density away from the aromatic ring. firsthope.co.invanderbilt.edu This effect stabilizes the carboxylate anion, thereby increasing the acidity of the ethanethioic O-acid. libretexts.orgvanderbilt.edu The presence of EWGs decreases the nucleophilicity of the amino group. libretexts.org The strength of this acid-enhancing effect generally increases with the electronegativity and number of EWGs. libretexts.org For instance, trichloroacetic acid is a stronger acid than chloroacetic acid. libretexts.org

Table 1: Predicted Effects of Substituents on the Properties of this compound

| Substituent Type | Example Groups | Effect on Acidity of Ethanethioic O-acid | Effect on Nucleophilicity of Amino Group |

| Electron-Donating | -CH3, -OCH3 | Decrease | Increase |

| Electron-Withdrawing | -NO2, -Cl | Increase | Decrease |

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the phenyl ring is a common modification. Halogens are electron-withdrawing through the inductive effect, which increases the acidity of the carboxylic acid group. libretexts.orgvanderbilt.edu For example, the pKa of benzoic acid decreases when a halogen is substituted on the ring. vanderbilt.edu The hydroxyl group of phenols, which has some similarities to the amino group, is a strong activator for electrophilic aromatic substitution, directing incoming groups to the ortho and para positions. vanderbilt.edu This suggests that direct halogenation of this compound would likely occur at the positions ortho to the amino group.

Nitration: The nitro group (-NO2) is a strong electron-withdrawing group. libretexts.orglibretexts.org Nitration of the aromatic ring would significantly increase the acidity of the ethanethioic O-acid. libretexts.orglibretexts.org For example, p-nitrobenzoic acid is more acidic than benzoic acid. libretexts.org The nitration of aromatic compounds is often achieved using a mixture of nitric acid and sulfuric acid. bibliotekanauki.pl In the context of related compounds, nitration of dibenzo[b,e] libretexts.orgfirsthope.co.indioxins has been studied. thieme.de Furthermore, potassium thioacetate (B1230152) has been used to convert nitroarenes to aryl acetamides, a reaction that could be relevant in the synthesis of derivatives. wikipedia.org

Modifications of the Ethanethioic Acid Moiety

Alterations to the ethanethioic acid side chain provide another avenue for modifying the properties of the parent compound.

Homologation involves increasing the length of the alkyl chain of the ethanethioic acid. The inductive effect of the phenyl ring on the acidity of the carboxylic acid diminishes as the number of bonds between them increases. libretexts.org Therefore, increasing the chain length from ethanethioic to propanethioic or butanethioic acid would be expected to decrease the influence of the substituted phenyl ring on the pKa of the thioacid. For example, the inductive effect of a chlorine atom on butanoic acid is almost completely eliminated when it is at the 4-position. libretexts.org Research on related compounds has explored the synthesis of molecules with varying chain lengths, such as 4-(4-aminophenyl)butanoic acid. google.com

The thioether bond (-S-) can be replaced with other functional groups to create analogs with different chemical and physical properties.

Ether Linkage (-O-): Replacing the sulfur with an oxygen atom would create an ether linkage. This would likely alter the geometry and electronic properties of the molecule.

Amide Linkage (-NH- or -NR-): Replacing the thioether with an amide linkage would introduce the possibility of hydrogen bonding and change the rotational freedom of the side chain.

Sulfoxide (B87167) (-SO-) or Sulfone (-SO2-) Linkages: Oxidation of the thioether to a sulfoxide or sulfone would significantly increase the polarity and electron-withdrawing nature of the linkage. google.com

The synthesis of thioether-containing peptides and their analogs is an active area of research, with methods developed for replacing disulfide bonds with more stable thioether linkages. nih.govnih.gov These strategies could potentially be adapted to synthesize analogs of this compound with modified linkages.

Conjugates and Bioconjugates for Specific Applications

The amino group and the carboxylic acid group of this compound are ideal handles for conjugation to other molecules, including biomolecules, to create probes, diagnostics, or targeted therapeutics.

The amino group can be used for reductive amination with aldehydes or ketones, a common strategy for conjugating molecules to proteins or polysaccharides. nih.govfrontiersin.org For example, 2-(4-aminophenyl)ethylamine (B83115) has been used in reductive amination reactions with 3-deoxy-D-manno-octulosonic acid (Kdo), a component of bacterial lipopolysaccharides. nih.govfrontiersin.org

The carboxylic acid can be activated and coupled to amines to form amides. This is a widely used method for bioconjugation. For instance, S-{[4-(2-Chloroacetamido)phenyl]methyl} ethanethioate contains a reactive chloroacetamido group that can undergo nucleophilic substitution. evitachem.com

The synthesis of conjugates with various functionalities has been explored. For example, the conjugate addition of thioacetic acid to activated olefins is a known reaction. researchgate.netethz.ch Furthermore, thioether-containing peptides have been synthesized through convergent solid-phase peptide synthesis. nih.gov

Table 2: Potential Conjugation Strategies for this compound

| Functional Group on this compound | Reactive Partner | Linkage Formed | Potential Application |

| Amino Group | Aldehyde/Ketone | Amine (via reductive amination) | Bioconjugation to proteins/sugars |

| Carboxylic Acid | Amine | Amide | Attachment of peptides, drugs, or labels |

| Thiol (after hydrolysis of thioester) | Alkene (Thiol-ene reaction) | Thioether | Polymer modification, surface functionalization |

Peptide and Protein Conjugations

The conjugation of small molecules to peptides and proteins is a critical strategy for developing new therapeutics, diagnostic agents, and research tools. nih.gov The amine group of this compound provides a convenient point of attachment to peptides and proteins.

Methods of Conjugation:

Amide Bond Formation: The most direct method involves forming an amide bond between the 4-amino group of the compound and a carboxylic acid on the peptide or protein. This is typically achieved using standard peptide coupling reagents.

Targeting Specific Amino Acids: The primary amine and thioester-like functionality can be used to target specific amino acid residues. For instance, the amine can be modified to create a reactive group that selectively couples with lysine (B10760008) or cysteine residues on a protein surface. nih.gov

N-Terminal Modification: Advanced methods focus on selectively acylating the N-terminal amino group of a peptide or protein. nih.gov By analogy, derivatives of this compound could be designed as acylating agents for specific peptide sequences, such as those containing a Gly-His tag. nih.gov

Research Findings:

While direct studies on this compound are limited, research on analogous aminophenyl derivatives demonstrates the feasibility of these conjugation strategies. The resulting bioconjugates often exhibit altered pharmacokinetic profiles, improved stability, or novel functionalities imparted by the attached small molecule. nih.gov For example, peptide conjugates are often designed for rapid renal elimination and to achieve high contrast ratios for imaging agents. nih.gov

Table 1: Potential Peptide Conjugation Reactions with this compound Derivatives

| Coupling Strategy | Target Residue/Site | Reagent/Condition | Potential Outcome |

| Carbodiimide Coupling | C-terminus, Asp, Glu | EDC, NHS | Stable amide linkage |

| N-Terminal Acylation | N-terminus (e.g., Gly-His tag) | Activated ester of the compound | Site-specific modification |

| Reductive Amination | N-terminus, Lysine | Aldehyde-modified compound, NaBH₃CN | Secondary amine linkage |

Polymer Conjugates for Material Science Applications

The incorporation of this compound into polymer chains can create functional materials with tailored properties for applications in electronics, photonics, and biomedicine. The compound can be introduced as a monomer, a pendant group, or a post-polymerization modification agent.

Synthetic Approaches:

Polymerization of Monomers: The amine group can be used to synthesize polyamides, polyimides, or polyurethanes through step-growth polymerization with appropriate comonomers (e.g., diacyl chlorides, dianhydrides, or diisocyanates).

Grafting onto Polymers: The compound can be attached to pre-existing polymers with reactive side chains. For example, it can be grafted onto polymers containing activated ester or acyl chloride groups.

Self-Assembled Systems: When conjugated to amphiphilic block copolymers, the resulting DNA-polymer conjugates can self-assemble into various nanostructures like micelles. nih.goveie.gr

Research Findings:

Studies on related aminophenyl compounds show their utility in creating advanced materials. For example, polymers containing aminophenyl groups have been investigated as photostabilizers for PVC, where they can quench harmful radicals and reduce photodegradation. researchgate.net The resulting polymer films show decreased formation of carbonyl and polyene groups upon irradiation. researchgate.net Furthermore, the unique electronic properties of the thioacid moiety could be harnessed to create polymers with interesting optical or conductive properties.

Table 2: Representative Polymer Systems Incorporating Aminophenyl Moieties

| Polymer Type | Monomer/Grafting Agent | Potential Application | Key Property |

| Polyamide | This compound + Diacyl Chloride | High-performance films | Thermal stability |

| Polyimide | This compound + Dianhydride | Electronic substrates | Dielectric properties |

| PVC blend | This compound | Stabilized PVC | Photostability |

| Block Copolymer Conjugate | Amphiphilic polymer + Compound | Drug delivery, nanostructures | Self-assembly |

Development of Heterocyclic Analogs Incorporating the Core Structure

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. The amine and the thioacid functionality can participate in intramolecular or intermolecular cyclization reactions to form rings of different sizes and functionalities.

Thiazolidine and Azetidinone Derivatives

Thiazolidinones and azetidinones (β-lactams) are important classes of heterocyclic compounds with a wide range of biological activities. researchgate.netacs.org The core structure of this compound can be used to construct these rings.

Synthetic Pathways:

Thiazolidinone Synthesis: The reaction of the amine group with an aldehyde or ketone forms a Schiff base (imine). Subsequent cyclization with a sulfur-containing reagent like thioglycolic acid would yield a thiazolidinone ring attached to the phenyl group. researchgate.netnih.gov

Azetidinone Synthesis: The [2+2] cycloaddition of a Schiff base derived from the compound with a ketene (B1206846) (generated in situ from an acyl chloride and a base) is a classic method for forming the 2-azetidinone ring. semanticscholar.orgoszk.hu

Research Findings:

The literature contains numerous examples of synthesizing thiazolidinone and azetidinone derivatives from 4-aminophenyl compounds. researchgate.netsemanticscholar.orgoszk.hu These derivatives often exhibit significant biological properties. The specific substitution pattern derived from this compound would be expected to modulate these activities.

Table 3: General Synthetic Schemes for Heterocyclic Derivatives

| Heterocycle | Key Reagents | Reaction Type |

| Thiazolidinone | Aromatic aldehyde, Thioglycolic acid | Condensation/Cyclization |

| Azetidinone | Chloroacetyl chloride, Triethylamine | Staudinger Cycloaddition |

Fused Ring Systems Derived from the Compound

The core structure can also be a building block for more complex, fused heterocyclic systems. These structures are of great interest in medicinal chemistry and materials science. rsc.orgresearchgate.net

Synthetic Strategies:

Benzothiazine Derivatives: Intramolecular cyclization, possibly through activation of the thioacid moiety and reaction with the aromatic ring, could lead to benzothiazine-type structures.

Fused Thiophenes: Radical-cascade reactions of thioacetic acid with diynes are known to produce 3,4-fused-ring-substituted thiophenes. researchgate.net A similar strategy could potentially be employed with derivatives of this compound.

Multi-step Syntheses: The compound can be elaborated through several steps to build up more complex fused systems. For example, the amine could be used to form a quinoline (B57606) or benzimidazole (B57391) ring, which is then further functionalized. rsc.orgresearchgate.net

Research Findings:

The synthesis of fused heterocycles is a vast field of organic chemistry. scirp.org While direct examples using this compound are not prominent, the principles of heterocyclic synthesis strongly suggest its utility as a starting material. For instance, the synthesis of fused thiophenes is an active area of research for developing new conjugated materials. researchgate.net

Future Research Trajectories and Interdisciplinary Outlook

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of new and sustainable methods for synthesizing (4-aminophenyl)ethanethioic O-acid and its derivatives is a key area of focus. Current research is geared towards creating more efficient, environmentally friendly, and cost-effective synthetic routes.

One promising approach involves the use of green chemistry principles. For instance, researchers are investigating chemoselective acylation of amines in aqueous media, which avoids the use of hazardous organic solvents. semanticscholar.org The use of sodium bicarbonate in an aqueous medium to facilitate the acylation of amines with anhydrides is one such example, offering an operationally simple and environmentally benign method. semanticscholar.org

Furthermore, electrochemical methods are being explored as a sustainable alternative to traditional synthesis. pku.edu.cn Organic electrosynthesis can circumvent the need for hazardous stoichiometric oxidants or reductants by generating them in situ, making the process more environmentally friendly. pku.edu.cn For example, the electrochemical addition of thioacetic acid to phenylacetylene (B144264) has been demonstrated in a flow reactor without a supporting electrolyte, highlighting a move towards more sustainable processes. pku.edu.cn

Another area of interest is the development of one-pot synthesis protocols. For example, the conversion of nitroarenes to aryl acetamides in a single step using potassium thioacetate (B1230152) is a notable advancement, particularly in pharmaceutical preparations. wikipedia.org

| Synthetic Approach | Key Features | Potential Advantages |

| Aqueous Acylation | Uses water as a solvent, employs sodium bicarbonate. semanticscholar.org | Environmentally friendly, operational simplicity, no need for chromatography. semanticscholar.org |

| Electrochemical Synthesis | Avoids hazardous oxidants/reductants, can be performed in flow reactors. pku.edu.cn | Sustainable, potentially higher efficiency, in-situ reagent generation. pku.edu.cn |

| One-Pot Synthesis | Multi-step reactions in a single reaction vessel. wikipedia.org | Time and resource-efficient, reduced waste. |

Untapped Reactivity Profiles and Catalytic Applications

The unique structure of this compound, featuring both an amino group and a thioacid functionality, presents a rich landscape for exploring its reactivity and potential catalytic applications.

The thioacid group is of particular interest. Thioesters are known to play significant roles in various biochemical processes. ontosight.ai The reactivity of the thioester group could be harnessed for various chemical transformations. For instance, the radical addition of thioacetic acid to double bonds is a well-established reaction that can be utilized to introduce thioacetyl groups into molecules. unipr.it

The amino group on the phenyl ring also offers a site for various chemical modifications, such as acylation and alkylation, allowing for the synthesis of a wide range of derivatives with potentially new catalytic properties. nih.gov The development of catalysts based on this scaffold is an emerging area. For example, nickel-aluminum double-layered nanocatalysts have been synthesized and shown to be effective in the synthesis of N-(2-hydroxyphenyl)benzamide. acs.org The potential for this compound to act as a ligand for transition metal catalysts is also being explored, which could lead to new catalytic systems for a variety of organic transformations. rdd.edu.iq

Expansion into Materials Science and Nanotechnology Applications

The functional groups present in this compound make it a promising candidate for applications in materials science and nanotechnology. The thiol group, in particular, has a strong affinity for gold surfaces, making it an ideal linker for the functionalization of gold nanoparticles. researchgate.net This has significant implications for the development of new nanomaterials with tailored properties.

The ability to attach this molecule to nanoparticles opens up possibilities for creating multivalent presentations of other molecules, such as carbohydrates. researchgate.net This is particularly relevant in the development of new therapeutic agents and diagnostic tools. For instance, gold nanoparticles coated with specific carbohydrates can be used to target and interact with proteins on the surface of cancer cells. researchgate.net

The amino group provides another handle for polymerization or for grafting the molecule onto polymer backbones, leading to the creation of functional materials with specific properties. These materials could find applications in areas such as sensors, coatings, and drug delivery systems.

| Application Area | Key Feature of this compound | Potential Use |

| Gold Nanoparticle Functionalization | Thiol group's affinity for gold. researchgate.net | Development of targeted drug delivery systems, diagnostic sensors, and multivalent displays. researchgate.net |

| Polymer Modification | Amino group for polymerization/grafting. | Creation of functional polymers for sensors, coatings, and advanced materials. |

| Self-Assembled Monolayers | Thiol group for surface attachment. | Modification of electrode surfaces, creation of biocompatible interfaces. |

Development of Advanced Analytical Techniques for Detection and Characterization

As the applications of this compound and its derivatives expand, the need for advanced analytical techniques for their detection and characterization becomes increasingly important.

Mass spectrometry (MS) is a powerful tool for the analysis of this compound and its modified forms. nih.gov Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight and fragmentation patterns, providing valuable structural information. nih.gov The development of new MS-based methods will be crucial for analyzing complex samples containing this molecule.

Chromatographic techniques, such as high-performance liquid chromatography (HPLC), are essential for the separation and quantification of this compound and its derivatives from reaction mixtures and biological samples. medcraveonline.com Coupling HPLC with MS (LC-MS) provides a highly sensitive and selective method for analysis.

Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are also vital for structural elucidation. unipr.itrdd.edu.iq Advanced NMR techniques can provide detailed information about the connectivity and spatial arrangement of atoms within the molecule.

Opportunities in Chemical Biology and Proteomics Research

The unique chemical properties of this compound open up exciting opportunities in the fields of chemical biology and proteomics. The ability to modify proteins and peptides with this molecule can provide valuable insights into their structure and function. nih.gov

In proteomics, the modification of amine and carboxylic acid groups in proteins and peptides is a common strategy. nih.gov The amino group of this compound can be used to label proteins, enabling their quantification and identification in complex biological samples. nih.gov

The thioacid functionality also presents interesting possibilities. Cysteine sulfinylation, an oxidative post-translational modification, is known to be involved in redox-dependent regulation of protein function. researchgate.net The study of thioacid-containing molecules could provide insights into the chemistry of such modifications.

Furthermore, the compound's structure lends itself to the design of probes for studying enzyme activity and protein-protein interactions. By incorporating this molecule into larger structures, researchers can create tools to investigate complex biological processes at the molecular level. The development of photocleavable surfactants for proteomics research is an example of how tailored molecules can advance the field. nih.gov

| Research Area | Application of this compound | Potential Impact |

| Protein Labeling | Amine group for covalent modification of proteins. nih.gov | Quantitative proteomics, protein identification, and functional studies. nih.govmdpi.com |

| Enzyme Probes | Design of substrates or inhibitors containing the thioacid moiety. | Understanding enzyme mechanisms and developing new therapeutic agents. |

| Bioconjugation | Linking biomolecules to surfaces or other molecules. frontiersin.orgnih.gov | Development of biosensors, targeted drug delivery, and biomaterials. |

Q & A

Q. What solvents are recommended for dissolving (4-aminophenyl)ethanethioic O-acid, and how can solubility be experimentally validated?

The compound exhibits solubility in polar aprotic solvents such as methanol, acetone, and acetonitrile, as well as moderate solubility in dichloromethane and ethyl acetate . To validate solubility, prepare saturated solutions in target solvents at 25°C, filter undissolved material, and quantify concentration via gravimetric analysis or UV-Vis spectroscopy (λmax ~255 nm for analogous thioacetic acid derivatives) .

Q. What are the optimal storage conditions to prevent degradation of this compound?

Store in airtight containers under inert gas (e.g., argon) at -20°C to minimize oxidative degradation. Avoid exposure to strong oxidizing agents, moisture, and light. Stability assessments via periodic HPLC or TLC can confirm integrity over time .

Q. What synthetic methodologies are commonly employed to prepare this compound?

A representative route involves thioesterification of 4-aminothiophenol with thioacetic acid derivatives under acidic catalysis. Alternatively, nucleophilic acyl substitution using activated esters (e.g., NHS esters) with 4-aminothiophenol in anhydrous solvents like DMF can yield the target compound .

Advanced Research Questions

Q. How can reaction yields be optimized when using this compound in heterocyclic synthesis?

Contradictory solvent systems (e.g., pyridine/water vs. HFIP) suggest solvent polarity and hydrogen-bonding capacity critically influence reactivity . Systematic screening of solvent mixtures, coupled with kinetic monitoring via in situ FTIR or NMR, can identify optimal conditions. For example, HFIP enhances electrophilicity in thioacylation reactions by stabilizing transition states through hydrogen bonding .

Q. What advanced analytical techniques are essential for characterizing this compound and its derivatives?

- Structural Elucidation: High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ³¹P if applicable) confirm molecular identity.

- Purity Assessment: Reverse-phase HPLC with UV detection (λ = 250–260 nm) or LC-MS quantifies impurities.

- Stability Studies: Accelerated degradation tests under varying pH/temperature conditions paired with kinetic modeling predict shelf-life .

Q. How should researchers address contradictory data in reaction mechanisms involving this compound?

Contradictions (e.g., solvent-dependent regioselectivity) require triangulation of experimental data with computational models (DFT calculations for transition states) and isotopic labeling (e.g., ¹⁸O tracing in hydrolysis pathways). Meta-analyses of published protocols can identify methodological variables (e.g., catalyst loading, temperature gradients) contributing to discrepancies .

Q. What strategies mitigate oxidative degradation during handling of this compound in aerobic conditions?

Use radical scavengers (e.g., BHT) in reaction mixtures and purge solutions with nitrogen before use. For long-term storage, lyophilization under vacuum or formulation with stabilizing excipients (e.g., cyclodextrins) reduces susceptibility to oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.